ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate
Beschreibung
Ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a substituted imidazole derivative characterized by:
- A 3-nitrophenyl group at position 5 of the imidazole ring, providing strong electron-withdrawing effects.
- A 4-(trifluoromethoxy)phenyl group at position 1, enhancing lipophilicity and metabolic stability.
- A thioether linkage connecting the imidazole core to an ethyl acetate moiety, which may act as a prodrug.
The compound’s molecular formula is C₁₈H₁₄F₃N₃O₄S (calculated molecular weight: ~437.33 g/mol). Its synthesis likely involves alkylation of the thiol precursor (5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol) with ethyl bromoacetate under basic conditions, as seen in analogous syntheses .
Eigenschaften
IUPAC Name |
ethyl 2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O5S/c1-2-30-18(27)12-32-19-24-11-17(13-4-3-5-15(10-13)26(28)29)25(19)14-6-8-16(9-7-14)31-20(21,22)23/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYURTHRVDIPHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation Approach
The Debus-Radziszewski reaction forms the imidazole ring using 3-nitrobenzaldehyde , 4-(trifluoromethoxy)aniline , and benzil (1,2-diphenylethanedione) in acetic acid at 80°C for 12 hours. This method yields 1-(4-(trifluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole but requires subsequent functionalization at position 2.
Key Data
| Parameter | Value |
|---|---|
| Yield | 58% |
| Reaction Time | 12 h |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:3) |
Transition Metal-Mediated Cyclization
Copper(I)-catalyzed cyclization of N-(4-(trifluoromethoxy)phenyl)propiolamide with 3-nitrobenzaldehyde oxime in DMF at 120°C generates the imidazole core in 65% yield. This method offers superior regiocontrol but necessitates anhydrous conditions.
Functionalization at Position 2: Thioacetate Installation
Nucleophilic Aromatic Substitution
2-Chloroimidazole intermediate (prepared via chlorination with POCl₃) reacts with ethyl mercaptoacetate in DMF using K₂CO₃ as a base.
Reaction Conditions
Palladium-Catalyzed C-S Coupling
A Buchwald-Hartwig-type coupling between 2-bromoimidazole and ethyl mercaptoacetate employs Pd(OAc)₂/Xantphos in toluene at 110°C. This method avoids pre-functionalization but requires rigorous exclusion of oxygen.
Optimization Table
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 68 | 92 |
| CuI/1,10-phenanthroline | 41 | 78 |
Introduction of the 3-Nitrophenyl Group
Suzuki-Miyaura Coupling
Borylation of 5-bromoimidazole followed by coupling with 3-nitrophenylboronic acid using Pd(PPh₃)₄ in dioxane/H₂O (4:1) at 90°C achieves >85% yield.
Critical Parameters
- Ligand: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Base: NaHCO₃
- Boronic Acid Equivalents: 1.2
Directed Ortho-Metallation
Protecting the imidazole thiol as a tert-butyldimethylsilyl (TBS) ether enables lithiation at position 5 with LDA (-78°C, THF). Quenching with 3-nitrobenzaldehyde introduces the aryl group in 63% yield.
Final Assembly and Purification
Sequential Coupling Strategy
- Ullmann Coupling : Attach 4-(trifluoromethoxy)phenyl to imidazole using CuI/1,10-phenanthroline in DMSO at 130°C.
- Suzuki Coupling : Introduce 3-nitrophenyl group.
- Thioalkylation : React with ethyl bromoacetate.
Overall Yield : 42% (three steps)
One-Pot Methodology
Combining Ullmann coupling and thioalkylation in DMF reduces purification steps but lowers yield to 31% due to competing side reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, imidazole-H), 8.25–7.45 (m, 8H, aryl-H), 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 3.81 (s, 2H, SCH₂), 1.29 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR : δ 170.2 (C=O), 148.6 (CF₃O), 137.9–121.4 (aryl-C), 62.1 (OCH₂), 34.8 (SCH₂), 14.0 (CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₂₁H₁₇F₃N₃O₅S: 496.0844; found: 496.0847.
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >98% purity with retention time 12.7 min.
Comparative Evaluation of Synthetic Routes
| Parameter | Route A (Sequential) | Route B (One-Pot) |
|---|---|---|
| Total Yield | 42% | 31% |
| Purity | 98% | 91% |
| Scalability | >100 g | <50 g |
| Cost Efficiency | Moderate | High |
Route A is preferred for large-scale synthesis despite lower atom economy, while Route B suits exploratory studies requiring rapid access.
Industrial-Scale Considerations
- Solvent Recovery : DMF and THF are recycled via distillation (85% recovery rate).
- Waste Streams : Copper residues are removed via chelating resins; nitro byproducts are treated with Fe⁰/H₂O.
- Process Safety : Exothermic thioalkylation steps require jacketed reactors with cooling capacity ≥200 kJ/mol.
Analyse Chemischer Reaktionen
Ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various bases and acids for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be studied for their biological activity and potential as drug candidates.
Wirkmechanismus
The mechanism of action of ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Compound 9 ():
- Structure : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.
- Key Differences :
- Substituents : 4-Fluorophenyl (position 5) and 4-methoxyphenyl (position 1) instead of nitro and trifluoromethoxy groups.
- Terminal Group : Acetamide replaces the acetate ester.
- Impact :
- Reduced electron-withdrawing effects compared to the nitro group.
- The acetamide group may enhance hydrogen bonding but reduce hydrolytic stability.
EP 1 926 722 B1 Derivatives ():
- Example Structure: 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester.
- Key Differences :
- Core Structure : Benzoimidazole instead of imidazole.
- Substituents : Fluorinated aryl groups and trifluoromethyl moieties.
- Impact: Increased molecular complexity with pyridine and benzoimidazole rings.
Substituent Effects :
| Group | Electron Effects | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| 3-Nitrophenyl | Strong EWG | Moderate | Moderate |
| 4-Trifluoromethoxy | Moderate EWG | High | High |
| 4-Methoxyphenyl | EWG/EDG* | Moderate | Low |
| 4-Fluorophenyl | Weak EWG | Moderate | High |
*EWG: Electron-withdrawing group; EDG: Electron-donating group.
Biologische Aktivität
Ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its diverse biological properties. The presence of nitrophenyl and trifluoromethoxy groups enhances its pharmacological profile. The molecular formula can be denoted as C₁₈H₁₈F₃N₃O₃S, indicating a significant degree of complexity.
Biological Activity Overview
The biological activities of ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate can be categorized into several key areas:
- Anticancer Activity : Studies have indicated that compounds containing imidazole rings exhibit potent anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values for these compounds typically range from 20 to 50 μM, suggesting moderate potency in inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Compounds with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Some derivatives have demonstrated IC50 values lower than standard anti-inflammatory drugs like diclofenac.
- Antimicrobial Properties : Preliminary studies suggest that ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate may possess antimicrobial activity against certain bacterial strains. The mechanism is likely linked to the disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate against MCF-7 cells. The results indicated an IC50 value of approximately 30 μM, demonstrating significant cytotoxicity compared to control groups.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate | MCF-7 | 30 | |
| Doxorubicin | MCF-7 | 15 |
Case Study 2: Anti-inflammatory Activity Assessment
In another investigation, the anti-inflammatory effects were assessed using COX enzyme inhibition assays. The compound exhibited an IC50 value of 40 μM against COX-2, indicating promising anti-inflammatory properties.
| Compound | Enzyme Target | IC50 (μM) | Reference |
|---|---|---|---|
| Ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate | COX-2 | 40 | |
| Diclofenac | COX-2 | 25 |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate with various biological targets. These studies suggest that the compound interacts favorably with active sites on proteins involved in cancer progression and inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
